1-(2-chlorophenyl)piperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group and an amine group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and piperidine.
Formation of Intermediate: The 2-chlorobenzonitrile undergoes a nucleophilic substitution reaction with piperidine to form 1-(2-chlorophenyl)piperidine.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2-chlorophenyl)piperidin-4-amine.
Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch or Continuous Flow Processes: These processes ensure high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(2-Chlorophenyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)piperidin-4-amine hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)piperidin-4-amine hydrochloride
- 1-(2-Bromophenyl)piperidin-4-amine hydrochloride
- 1-(2-Methylphenyl)piperidin-4-amine hydrochloride
Comparison:
- Uniqueness: The presence of the 2-chlorophenyl group in 1-(2-chlorophenyl)piperidin-4-amine hydrochloride imparts unique chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
2731009-65-5 |
---|---|
Molecular Formula |
C11H16Cl2N2 |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
1-(2-chlorophenyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;/h1-4,9H,5-8,13H2;1H |
InChI Key |
BWBRLTFIQLOKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.